Acide humique

Vue d'ensemble

Description

Humic acid is a naturally occurring organic compound found in soil, water, and sediments. It is a major component of humus, the dark organic material that forms when plant and animal matter decomposes. Humic acid is a complex mixture of organic acids and other compounds, and is an important component of soil fertility and plant nutrition. In addition to its role in soil fertility, humic acid has a variety of other applications, including as a soil conditioner, a soil amendment, and a fertilizer.

Applications De Recherche Scientifique

Agriculture

Les acides humiques (AH) jouent un rôle essentiel dans l'amélioration des propriétés du sol, la croissance des plantes et les paramètres agronomiques {svg_1}. Ils peuvent avoir un effet positif sur les caractéristiques physiques, chimiques et biologiques du sol, notamment la texture, la structure, la capacité de rétention d'eau, la capacité d'échange cationique, le pH, le carbone du sol, les enzymes, le cycle de l'azote et la disponibilité des nutriments {svg_2}. Ils influencent également la croissance des cultures, la production d'hormones végétales, l'absorption et l'assimilation des nutriments, le rendement et la synthèse des protéines {svg_3}.

Santé des sols

L'effet des AH sur les propriétés du sol est influencé par le type d'AH, le taux d'application des AH, le mode d'application des AH, le type de sol, la solubilité, la taille moléculaire et le groupe fonctionnel {svg_4}. Les AH et leur taux d'application n'ont pas été testés dans des expériences en plein champ sous différentes cultures en rotation, différentes formes d'engrais azotés, différents sites et différentes conditions climatiques {svg_5}.

Gestion des nutriments

L'acide humique seul ou combiné au biochar a amélioré la transformation à court terme des nutriments (carbone, phosphore et azote), l'activité respiratoire, la nitrification et le catabolisme, la teneur totale en carbone et le rapport C/N, et la minéralisation de l'azote à long terme {svg_6}.

Médecine

L'this compound est utilisé dans les compléments alimentaires et les aliments fonctionnels pour son potentiel à soutenir la digestion, la détoxication et l'absorption des nutriments {svg_7}. Des recherches ont également montré que l'this compound possède des propriétés antioxydantes et anti-inflammatoires, ce qui en fait un ingrédient prometteur dans le développement de produits thérapeutiques {svg_8}.

Protection de l'environnement

Les substances humiques (SH) ne sont plus seulement naturelles, mais aussi extraites et modifiées, et au cours des 20 dernières années, ces produits ont été largement utilisés dans l'amélioration des sols et la gouvernance de l'environnement {svg_9}. Des effets tels que la solubilisation des minéraux phosphatés insolubles, la récupération du phosphore, l'amélioration de la fertilité des sols pour la croissance des cultures et la réduction de la toxicité des polluants typiques peuvent désormais être analysés en détail et quantifiés {svg_10}.

Nouveaux matériaux

La disponibilité de A-SH synthétiques reproductibles et réglables est un nouvel outil chimique {svg_11}. Nous pouvons fournir une technologie chimique efficace pour utiliser les sous-produits de la biomasse ("biodéchets") afin de générer des A-SH de différents types, réalisant ainsi l'amélioration de la production agricole et le contrôle de la pollution environnementale par la macro-synthèse des A-SH {svg_12}.

Mécanisme D'action

Target of Action

Humic acids (HA) are organic molecules that play essential roles in improving soil properties, plant growth, and agronomic parameters . The primary targets of humic acid are the soil and plants. In the soil, humic acid affects physical, chemical, and biological characteristics, including texture, structure, water holding capacity, cation exchange capacity, pH, soil carbon, enzymes, nitrogen cycling, and nutrient availability . In plants, humic acid influences growth, plant hormone production, nutrient uptake and assimilation, yield, and protein synthesis .

Mode of Action

Humic acid interacts with its targets through a variety of mechanisms. It forms protective barriers on the epithelial mucosa due to its colloidal properties and stimulates mucin production . Humic acid also promotes the development of probiotic microbiota and positive changes in bacterial fermentation patterns, which results in improved intestinal health and integrity . Furthermore, humic acid has been found to bind to viral spike protein receptor binding domains (RBD) and inhibit viral fusion with target cell membrane receptors .

Biochemical Pathways

Humic substances have multifaceted actions that are attributed to different functional groups and other bioactive compounds enclosed in their macrostructure . Studies have shown that humic substances possess auxin-like properties that alter plant metabolism which results in beneficial effects on plant growth and productivity, such as improved nutrient use efficiency and increased abiotic and biotic stress tolerance .

Pharmacokinetics

It is known that humic acid can increase the dissolution, intestinal permeation, and pharmacodynamic response of certain drugs, such as carbamazepine, by the technique of complexation and other related mechanisms .

Result of Action

The action of humic acid results in a cascade of benefits within the body, reinforcing antioxidant protection responses, immunomodulation, and anti-inflammation mechanisms, as well as improving nutrient utilization efficiency . In the soil, humic acid improves soil structure and nutrient availability, promotes healthy root development, and enhances plant growth . It also helps to increase the resistance of plants to stress, such as drought and disease, resulting in higher crop yields and improved quality .

Action Environment

The effect of humic acid on soil properties and crops is influenced by the humic acid type, humic acid application rate, humic acid application mode, soil type, solubility, molecular size, and functional group . Environmental factors, such as the presence of other organic materials and the pH of the soil, can also influence the action, efficacy, and stability of humic acid .

Safety and Hazards

Humic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . There are some potential risks associated with taking humic acid. These include an increased risk of kidney stones, gastrointestinal upset, and allergic reactions .

Analyse Biochimique

Biochemical Properties

Humic acid is chemically reactive and able to resist microbial reactions, thereby performing beneficial roles in soils and plants . It forms complex cations due to its amphiphilic properties .

Cellular Effects

Humic acid has been shown to stimulate plant growth and significantly improve crop yields . It affects various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of humic acid is complex due to its heterogeneous composition. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Humic acid has been found to withstand degradation for long periods . Its effects on cellular function over time in laboratory settings have been observed in in vitro or in vivo studies .

Metabolic Pathways

Humic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Humic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Propriétés

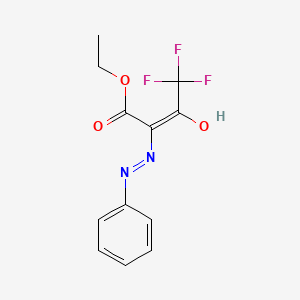

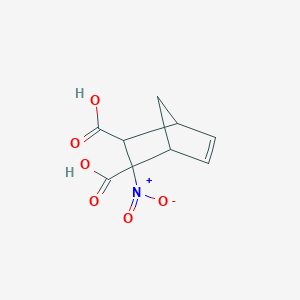

IUPAC Name |

2-nitrobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c11-7(12)6-4-1-2-5(3-4)9(6,8(13)14)10(15)16/h1-2,4-6H,3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZYHAIUNVAGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)O)(C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chocolate-brown solid; [Merck Index] | |

| Record name | Humic acids | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1415-93-6 | |

| Record name | Humic acids | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Humic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does humic acid interact with soil particles?

A1: Humic acid readily adsorbs onto various soil components, notably silica and clay minerals [, ]. This adsorption primarily occurs through hydrogen bonding with surface hydroxyl groups on minerals like silica [].

Q2: Does the molecular weight of humic acid influence its adsorption to soil?

A2: Yes, research using Asymmetric Flow Field Flow Fractionation reveals that lower molecular weight humic acid components (<4800 Da) are adsorbed to quartz sand more rapidly than higher molecular weight components []. This suggests a size-dependent adsorption process.

Q3: How does humic acid affect the bioavailability of pollutants like herbicides in soil?

A3: Humic acid can significantly impact the fate of pollutants in soil. For instance, it exhibits a high affinity for the herbicide atrazine, influencing its adsorption and desorption behavior []. This interaction can reduce the bioavailability and mobility of atrazine in the environment [].

Q4: Can humic acid be used to remediate heavy metal-contaminated soils?

A4: Research suggests that humic acid can play a role in heavy metal remediation. Studies show that combining humic acid with hydroxyapatite, a calcium phosphate mineral, enhances the immobilization of lead (Pb), cadmium (Cd), and zinc (Zn) in contaminated soils, reducing their uptake by plants like pakchoi [].

Q5: Does the origin of humic acid affect its properties?

A5: Yes, the source of humic acid can influence its characteristics. For example, marine humic acids extracted from sediments exhibit higher surface activity compared to commercially available terrestrial humic acids []. This difference highlights the diverse nature of humic substances based on their origin.

Q6: What spectroscopic techniques are used to characterize humic acid?

A6: Researchers employ various techniques to study humic acid, including Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ]. These methods provide insights into its chemical structure, functional groups, and interactions with other molecules.

Q7: How does the structure of humic acid relate to its function as a biosurfactant?

A7: Humic acid’s amphiphilic nature, possessing both hydrophobic (aromatic rings) and hydrophilic (carboxylic, phenolic groups) regions, contributes to its surface activity []. This property allows it to lower surface tension and act as a biosurfactant, stabilizing emulsions [].

Q8: How can humic acid be utilized in agriculture?

A8: Humic acid has shown potential as a soil amendment in agriculture. It can improve soil structure, enhance water retention, and increase nutrient availability to plants [, , , , ]. Studies have demonstrated its positive effects on the growth and yield of various crops, including wheat, rice, and vegetables [, , ].

Q9: Can humic acid be used in the remediation of contaminated water?

A9: Yes, research indicates that humic acid can be utilized in water treatment processes. For instance, it can adsorb pollutants like pesticides and heavy metals from aqueous solutions, acting as a natural sorbent [, , ].

Q10: How does humic acid impact the transport of bacteria in porous media like sand filters?

A10: The presence of humic acid can significantly influence bacterial adhesion and transport in porous media. Studies reveal that humic acid enhances the attachment of Escherichia coli to iron-coated sand, potentially impacting the efficiency of filtration systems [].

Q11: What are the potential environmental concerns associated with humic acid?

A11: While generally considered environmentally benign, the leaching of humic acid from soils into water bodies can lead to issues like water discoloration and the formation of disinfection by-products during water treatment []. Understanding the fate and transport of humic acid in the environment is crucial for its sustainable use.

Q12: Are there sustainable ways to manage and utilize humic acid resources?

A12: Yes, researchers are exploring sustainable approaches for humic acid utilization. For instance, extracting humic acid from organic waste streams like livestock dung [] and vermicompost [] presents an eco-friendly alternative to traditional sources.

Q13: What are the potential future applications of humic acid in materials science?

A13: The unique properties of humic acid make it a promising candidate for various material applications. Research is ongoing in developing humic acid-based polymers, hydrogels, and composites for use in areas like drug delivery, wastewater treatment, and agriculture [, ].

Q14: What are the limitations of current analytical techniques for characterizing humic acid?

A14: Due to its complex and heterogeneous nature, comprehensively characterizing humic acid remains challenging []. Existing analytical methods often provide limited information on its specific structural components and their arrangement. Developing advanced analytical tools for a more detailed structural analysis is crucial for understanding its structure-activity relationships and optimizing its applications.

Q15: What are the key research gaps in understanding the biological activity of humic acid?

A15: Despite evidence suggesting various biological activities of humic acid, including antioxidant, antiviral, and anti-inflammatory effects [, ], the underlying mechanisms of action are not fully understood. Further research is needed to elucidate the specific molecular targets and pathways involved in its biological effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.